molecular formula C11H15BClNO3 B6341636 4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid CAS No. 2096336-15-9

4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid

Cat. No.: B6341636
CAS No.: 2096336-15-9
M. Wt: 255.51 g/mol
InChI Key: KKYJLFNTZIOCSL-UHFFFAOYSA-N
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Description

4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 g/mol . This compound is characterized by the presence of a tert-butylcarbamoyl group and a chlorine atom attached to a benzene ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions result in the formation of substituted benzene derivatives.

Scientific Research Applications

4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition studies.

    Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of the tert-butylcarbamoyl and chlorine substituents.

    4-Chlorophenylboronic Acid: Similar to 4-tert-Butylcarbamoyl-2-chlorobenzeneboronic acid but lacks the tert-butylcarbamoyl group.

    4-tert-Butylcarbamoylphenylboronic Acid: Similar but without the chlorine atom on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the tert-butylcarbamoyl group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(tert-butylcarbamoyl)-2-chlorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYJLFNTZIOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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